2-(3,4-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-IODOPHENYL)METHANIMINE is a complex organic compound characterized by the presence of dichlorophenyl, benzoxazolyl, and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-IODOPHENYL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the dichlorophenyl and iodophenyl groups. Common reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-IODOPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-IODOPHENYL)METHANIMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-IODOPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but lacks the benzoxazole and iodophenyl groups.
Benzoxazole Derivatives: Compounds containing the benzoxazole ring but with different substituents.
Iodophenyl Compounds: Molecules with the iodophenyl group but different core structures.
Uniqueness
(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-IODOPHENYL)METHANIMINE is unique due to its combination of dichlorophenyl, benzoxazolyl, and iodophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H11Cl2IN2O |
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Molecular Weight |
493.1 g/mol |
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-iodophenyl)methanimine |
InChI |
InChI=1S/C20H11Cl2IN2O/c21-16-6-4-13(9-17(16)22)20-25-18-10-15(5-7-19(18)26-20)24-11-12-2-1-3-14(23)8-12/h1-11H |
InChI Key |
WAEBYANGYCOXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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